

KYA1797K: Application Notes for Intraperitoneal Administration

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Compound of Interest

Compound Name: KYA1797K

Cat. No.: B15541600

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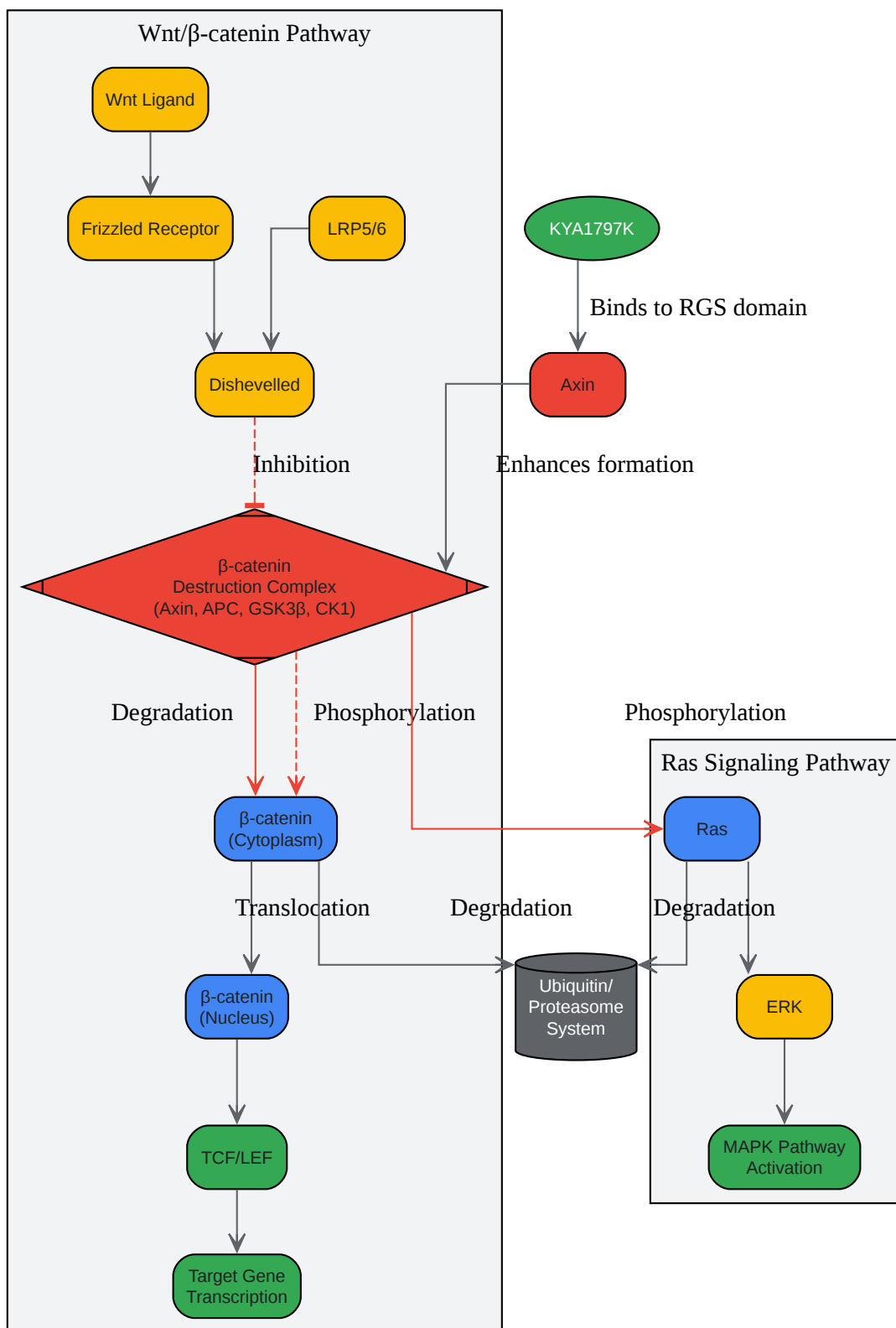
For Researchers, Scientists, and Drug Development Professionals

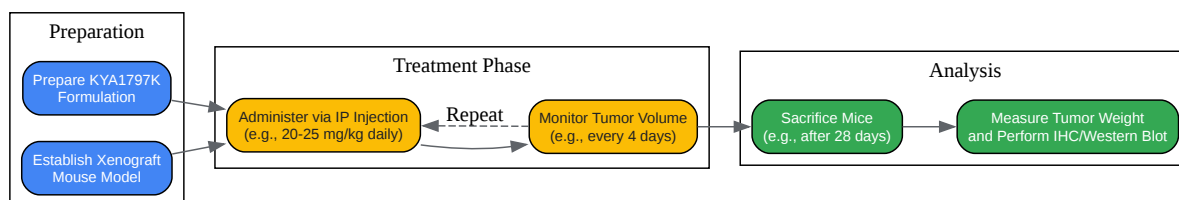
Introduction

KYA1797K is a potent and selective small molecule inhibitor of the Wnt/ β -catenin signaling pathway with a reported IC_{50} of 0.75 μ M.[1][2][3] It functions by directly binding to the regulator of G-protein signaling (RGS) domain of axin, a key component of the β -catenin destruction complex.[2][3] This interaction enhances the formation of the destruction complex, leading to increased activation of GSK3 β . Activated GSK3 β then phosphorylates both β -catenin and K-Ras, targeting them for ubiquitination and subsequent proteasomal degradation.[2][3] This dual-targeting mechanism makes **KYA1797K** an effective agent for suppressing the growth of cancers with mutations in both APC and KRAS, such as certain colorectal cancers.[3]

Mechanism of Action Signaling Pathway

The following diagram illustrates the molecular mechanism of **KYA1797K** in modulating the Wnt/ β -catenin and Ras signaling pathways.





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References

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